N-Acetyl-L-glutamic acid

Descripción general

Descripción

N-Acetil-L-Glutamato es un derivado del aminoácido glutamato. Desempeña un papel crucial en el ciclo de la urea, que es esencial para la desintoxicación del amoníaco en el hígado. Este compuesto también está involucrado en la biosíntesis de arginina en microorganismos y plantas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: N-Acetil-L-Glutamato se puede sintetizar mediante la reacción del ácido L-glutámico con anhídrido acético. El proceso implica los siguientes pasos:

- Reaccionar ácido L-glutámico con sosa cáustica en agua a 30°C a 60°C para obtener disodio de ácido L-glutámico.

- Reaccionar el disodio de ácido L-glutámico con anhídrido acético a 60°C a 110°C para producir N-Acetil-L-Glutamato .

Métodos de producción industrial: La producción industrial de N-Acetil-L-Glutamato generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para el rendimiento y la pureza, asegurando que el compuesto cumpla con los estándares requeridos para diversas aplicaciones.

Análisis De Reacciones Químicas

Catalytic Mechanism of NAGS

The reaction mechanism of NAGS involves:

-

Acetyl group polarization : The carbonyl group of acetyl-CoA is polarized via hydrogen bonding with main-chain nitrogen atoms of Cys356 and Leu357 .

-

Direct nucleophilic attack : The α-amino nitrogen of glutamate attacks the acetyl group, forming a tetrahedral intermediate .

| Key Structural Features | Function |

|---|---|

| Cys356 and Leu357 residues | Polarize acetyl group for attack |

| Arg312, Arg425, Ser427 | Bind glutamate carboxyl groups |

| Channel formed by H10–H11 loops | Facilitates glutamate binding |

Regulation by Arginine

In vertebrates, NAGS activity is enhanced by arginine , unlike prokaryotic NAGS, which is inhibited by arginine . Arginine binding induces conformational changes:

-

Tightens the arginine-binding site.

-

Shifts the N-terminal helix and rotates the NAT domain (~109°) .

-

Reduces glutamate affinity by disordering binding loops (H10–H11 and H14–β25) .

Hydrolysis Reactions

NAG undergoes hydrolysis via specific hydrolases to release the acetyl group:

This reaction is critical for recycling glutamate in cellular metabolism .

Urea Cycle Regulation

In vertebrates, NAG is the allosteric activator of CPSI , enabling carbamoyl phosphate production:

Without NAG, CPSI remains inactive, leading to hyperammonemia in deficiency states .

Metabolic Interactions

NAG interacts with other metabolites in the following reactions:

Pharmacokinetics and Stability

NAG derivatives like acetylglutamine (NAG) are used clinically due to their stability. Studies show:

-

Dose-dependent bioavailability : Higher doses (300 mg/kg) yield increased plasma concentrations and longer half-lives .

-

Blood-brain barrier penetration : NAG crosses the BBB, with brain dialysate concentrations reflecting dose-dependent uptake .

Structural and Spectral Data

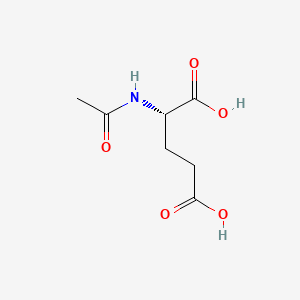

Molecular formula : C₇H₁₁NO₅ (molecular weight = 189.17 g/mol) .

Key structural features :

-

At physiological pH, all carboxyl groups are deprotonated .

Spectral analysis : -

¹H NMR : Identifies proton environments, including amide and carboxyl groups .

-

¹³C NMR : Highlights carbonyl carbons (~170 ppm) and amide carbons (~50 ppm) .

Clinical Relevance

Defects in NAGS lead to Type I hyperammonemia , characterized by:

Aplicaciones Científicas De Investigación

N-Acetyl-L-glutamic acid (NAG) is a derivative of glutamine with roles in various biological processes across different organisms . It participates in arginine biosynthesis in prokaryotes and simple eukaryotes and regulates the urea cycle in vertebrates . Recent studies suggest its potential application in alleviating oxidative stress in plants .

Scientific Research Applications

Plant Science: NAG can mitigate oxidative stress damage in plants such as Arabidopsis thaliana and Oryza sativa (rice) .

- Oxidative Stress Tolerance: Exogenous NAG treatment prevents chlorophyll reduction caused by oxidative stress . It upregulates oxidative stress-responsive genes and elevates histone acetylation levels, suggesting that NAG can enhance tolerance to oxidative stress through epigenetic modifications .

- Histone Acetylation: NAG increases histone H4 acetylation levels at ZAT10 and ZAT12, which are master transcriptional regulators in response to oxidative stress . This modification activates the expression of these genes, contributing to the plant's tolerance to environmental stress .

Pharmacokinetics and Stability: NAG exhibits better stability than glutamine, especially in harsh conditions such as sterilization or low pH .

- Stability: NAG can be made into freeze-dried powder to enhance its stability .

- Glutamine Precursor: NAG can be utilized to synthesize protein and may serve as a precursor for glutamine .

Metabolomics: NAG is identified as a metabolite in metabolomics studies, which are used to evaluate individual responses to treatments and various disease models .

Data Tables

While the search results provide specific data from experiments, they are mostly presented within figures and results sections . Key data points include:

- Chlorophyll content in seedlings treated with NAG under methyl viologen (MV)-induced oxidative stress .

- Levels of histone H4 acetylation (H4ac) at ZAT10 and ZAT12 in seedlings treated with NAG .

Case Studies

- Arabidopsis thaliana and Oxidative Stress:

- Experimental Setup: Seedlings were treated with varying concentrations of NAG (0, 0.01, 0.1, and 0.4 mM) under 5 μM methyl viologen (MV) to induce oxidative stress for 48 hours .

- Results: NAG treatment prevented chlorophyll reduction, increased the expression levels of ZAT10 and ZAT12, and enhanced histone H4 acetylation at these genes .

- Conclusion: NAG enhances tolerance to oxidative stress in Arabidopsis thaliana through epigenetic modifications .

- Oryza sativa (Rice) and Oxidative Stress:

Safety and Risk Assessment

This compound, along with L-glutamine and L-glutamic acid, has been assessed for safety as a food supplement . No major specific safety issues were identified in previous reports, but there was a noted lack of long-term studies in healthy individuals .

Other potential applications

- Gut Microbiota: this compound is linked to the disturbance of bile acid metabolism by altering the composition of gut microbiota in rats .

- Cell-Free Synthesis: N-acetyl-L-glutamate buffers can be used for cell-free synthesis .

- Enzyme Activity: N-Acetyl-L-Glutamate is associated with the activity of Acetylglutamate kinase, which catalyzes the ATP-dependent phosphorylation of N-acetyl-L-glutamate . Neurospora crassa deacetylates this compound .

Mecanismo De Acción

N-Acetil-L-Glutamato funciona como un activador alostérico de la sintetasa de carbamoil fosfato I, una enzima involucrada en el ciclo de la urea. Al unirse a esta enzima, aumenta su actividad, facilitando la conversión de amoníaco a urea para su excreción. Este proceso es crucial para mantener el equilibrio de nitrógeno en el cuerpo .

Compuestos similares:

N-Acetil-L-Aspartato: Otro aminoácido acetilado involucrado en el metabolismo cerebral.

N-Acetil-L-Glutamil-Fosfato: Un intermedio en la biosíntesis de arginina.

N-Acetil-L-Aspartil-L-Glutamato: Un dipéptido que actúa como neuromodulador en el cerebro

Singularidad: N-Acetil-L-Glutamato es único debido a su doble papel en el ciclo de la urea y la biosíntesis de arginina. Su capacidad para activar la sintetasa de carbamoil fosfato I lo distingue de otros compuestos similares, destacando su importancia en los procesos metabólicos .

Comparación Con Compuestos Similares

N-Acetyl-L-Aspartate: Another acetylated amino acid involved in brain metabolism.

N-Acetyl-L-Glutamyl-Phosphate: An intermediate in the biosynthesis of arginine.

N-Acetyl-L-Aspartyl-L-Glutamate: A dipeptide that acts as a neuromodulator in the brain

Uniqueness: N-Acetyl-L-Glutamate is unique due to its dual role in both the urea cycle and arginine biosynthesis. Its ability to activate carbamoyl phosphate synthetase I distinguishes it from other similar compounds, highlighting its importance in metabolic processes .

Actividad Biológica

N-Acetyl-L-glutamic acid (NAG) is a derivative of glutamic acid that plays crucial roles in various biological processes across different organisms. This article delves into its biological activity, mechanisms, and implications based on diverse research findings.

Overview of this compound

NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS) and is vital in the urea cycle, particularly in vertebrates where it acts as an allosteric activator for carbamyl phosphate synthetase I (CPSI) . This activation is essential for the conversion of ammonia into urea, thus playing a critical role in nitrogen metabolism.

Biological Roles and Mechanisms

- Urea Cycle Regulation :

- Biosynthesis of Arginine :

- Oxidative Stress Alleviation :

- Developmental Effects in Poultry :

Case Study 1: Urea Cycle Disorders

A study analyzed liver tissues from patients with carbamyl phosphate synthetase I deficiency, revealing elevated levels of NAG. This finding underscores the importance of NAG in metabolic pathways and its potential as a biomarker for urea cycle disorders .

Case Study 2: Pharmacokinetics in Animal Models

A pharmacokinetic study using liquid chromatography-tandem mass spectrometry demonstrated that NAG is efficiently utilized for protein synthesis when administered intravenously to rats, indicating its stability and effectiveness as a nutritional compound .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Organisms Affected |

|---|---|---|

| Urea Cycle Activation | Allosteric activation of CPSI | Vertebrates |

| Arginine Biosynthesis | First intermediate in arginine synthesis | Prokaryotes, Eukaryotes |

| Oxidative Stress Response | Histone acetylation regulation | Plants |

| Growth Performance Enhancement | Improved intestinal development | Broiler Chickens |

Propiedades

IUPAC Name |

(2S)-2-acetamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Record name | N-Acetylglutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046534 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

52 mg/mL | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-37-0 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetyl-L-glutamic acid has the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol. []

A: Yes, studies have used Fourier Transform Infrared Spectroscopy (FTIR) to analyze the aggregational behavior of this compound oligomeric benzyl esters in various solvents. [, ] Additionally, Electron Spin Resonance (ESR) spectroscopy has been employed to investigate free radicals produced by gamma-irradiation in this compound crystals. [, ] Nuclear Magnetic Resonance (NMR) studies have also provided insights into the structure and interactions of this compound derivatives in solution. [, ]

A: this compound, specifically its oligomeric benzyl esters, have shown a tendency to form aggregates in solvents like dioxane and benzene. [, , ] The type of aggregate formed, such as β-sheets, can be influenced by factors like concentration and solvent. [, ] Additionally, free radicals generated through gamma-irradiation in this compound powders have demonstrated stability for extended periods at room temperature. []

A: Research indicates that this compound serves as a precursor for the synthesis of ornithine and arginine in certain bacteria. [, ] In Pseudomonas chlororaphis O6, a biocontrol agent, the GacS sensor kinase system regulates the expression of genes involved in arginine and ornithine decarboxylase production from this compound, ultimately impacting polyamine synthesis. [] Polyamines, in turn, play a critical role in bacterial growth and biocontrol capabilities against fungal pathogens. []

A: this compound has been utilized in the synthesis of pharmaceutical compounds. For instance, it serves as a key resolving agent in the production of (S)-repaglinide, an antidiabetic drug used to treat type 2 diabetes. [, ] The compound's chiral properties make it valuable for separating enantiomers, ensuring the production of enantiomerically pure drugs. [] Furthermore, research on the renal vasodilator prodrug CGP 22979, which utilizes this compound as a carrier, has provided insights into targeted drug delivery strategies. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.